B1194709 2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol (BT4)

2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol (BT4)

Cat. No. B1194709
InChI Key: KNIKCQMJLSRIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol

Scientific Research Applications

  • Corrosion Inhibition : Benzothiazole derivatives, including those related to BT4, have been found effective as corrosion inhibitors for carbon steel in acidic solutions. Their efficiency is attributed to adsorption onto the steel surface, providing a protective layer against corrosion (Hu et al., 2016).

  • Antimicrobial Properties : Certain benzothiazole compounds, structurally similar to BT4, have shown promising antimicrobial potential. For instance, specific derivatives exhibited good activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Pawar et al., 2021).

  • Bioimaging Applications : Benzothiazole-based fluorescent probes, akin to BT4, have been developed for bioimaging. These probes are sensitive and selective to specific metal ions and have been successfully used for fluorescent imaging in living cells, demonstrating their potential in biological sciences (Gu et al., 2017).

  • Thermo-optic Switches : Benzothiazole derivatives have been utilized in the development of novel polymers for thermo-optic switches. These materials exhibit changes in refractive index with temperature, enabling their use in optical switches and modulators (Qiu et al., 2014).

  • Electronic Structure and Corrosion Inhibition : The relationship between the electronic properties of benzothiazole derivatives and their corrosion inhibitive performance has been studied. Parameters such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and chemical shielding tensors have been analyzed to understand their effectiveness as corrosion inhibitors (Behzadi & Forghani, 2017).

properties

Product Name

2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol (BT4)

InChI Key

KNIKCQMJLSRIFP-UHFFFAOYSA-N

SMILES

N1(CC1)c1cc(O)c2nc(sc2c1)N

synonyms

2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol (BT4)
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2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol (BT4)
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2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol (BT4)
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2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol (BT4)
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2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol (BT4)
Reactant of Route 6
2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol (BT4)

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